

Technical Guide: 2-Amino-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Amino-6-iodobenzoic acid*

Cat. No.: *B1281226*

[Get Quote](#)

CAS Number: 20776-52-7

This technical guide provides an in-depth overview of **2-Amino-6-iodobenzoic acid**, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, synthesis methodologies, and potential applications of this compound, with a focus on its role as a building block for biologically active molecules.

Physicochemical Properties

2-Amino-6-iodobenzoic acid is a white crystalline solid.^[1] It is characterized by its high thermal stability and is generally insoluble in water but shows solubility in organic solvents such as ethanol and chloroform.^[1]

Table 1: Physicochemical Data for **2-Amino-6-iodobenzoic Acid**

Property	Value	Reference
CAS Number	20776-52-7	[1]
Molecular Formula	C ₇ H ₆ INO ₂	[1]
Molecular Weight	263.03 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	162°C	[1]
Solubility	Insoluble in water; Soluble in ethanol, chloroform	[1]

Synthesis and Experimental Protocols

The synthesis of iodinated aminobenzoic acid derivatives often involves diazotization of the corresponding aminobenzoic acid, followed by a Sandmeyer-type reaction with an iodide salt. While a specific detailed protocol for the 6-iodo isomer is not readily available in the public literature, a general and representative procedure for a similar transformation, the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid, is provided below. This method illustrates the fundamental chemical principles that would be adapted for the synthesis of **2-Amino-6-iodobenzoic acid**.

Representative Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Diazotization

This protocol details the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid) and serves as a model for the synthesis of related iodinated aromatic acids.[\[2\]](#)[\[3\]](#)

Materials:

- 2-Aminobenzoic acid
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[\[2\]](#)
- Sodium Nitrite (NaNO₂)

- Potassium Iodide (KI)
- Sodium Bisulfite (optional, for work-up)[3]
- 95% Ethanol (for purification)[3]
- Decolorizing carbon
- Ice
- Distilled water

Procedure:

- Dissolution of Starting Material: In a 250 mL round-bottomed flask, dissolve 6.9 g of 2-aminobenzoic acid in a mixture of 50 mL of water and 12 mL of concentrated hydrochloric acid. Heat the mixture gently to facilitate dissolution.[3]
- Diazotization: Cool the solution to 0-5°C in an ice bath. While maintaining this temperature, slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[3] Stir the mixture for approximately 5 minutes.
- Iodination: To the cold diazonium salt solution, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown precipitate may form.[3]
- Reaction Completion: Allow the mixture to stand at room temperature for 5 minutes. Then, warm the mixture gently on a water bath to approximately 40-45°C. A vigorous evolution of nitrogen gas will be observed as a tan solid precipitates.[3] After the initial vigorous reaction subsides (approx. 10 minutes), heat the mixture to about 90°C for an additional 10 minutes to ensure complete decomposition of the diazonium intermediate.[3]
- Isolation of Crude Product: Cool the reaction mixture in an ice bath. Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold water.[3] A small amount of sodium bisulfite can be added to the filtrate to reduce any excess iodine.[3]
- Purification (Recrystallization): Dissolve the still-moist crude product in approximately 35 mL of 95% ethanol. Add a small amount of decolorizing carbon and heat the solution to boiling.

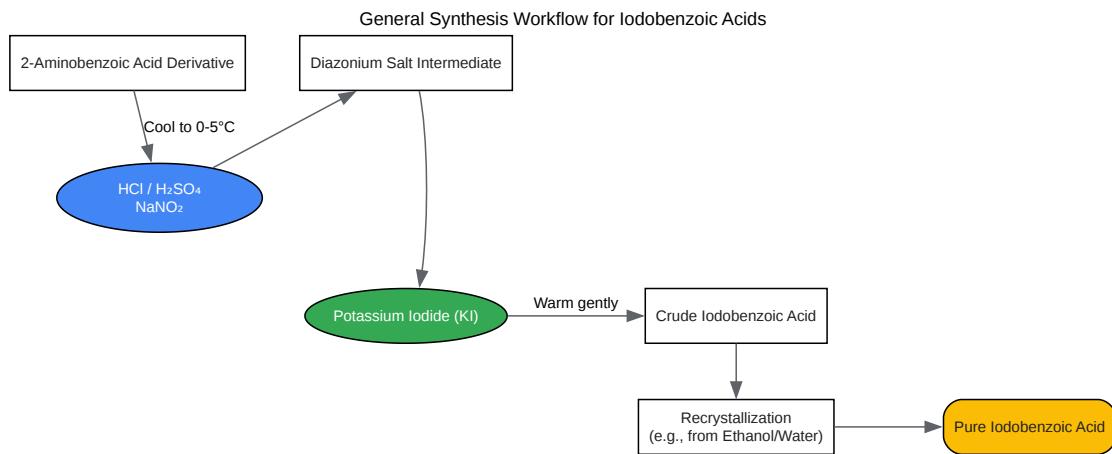
Filter the hot solution to remove the carbon. Add 15-20 mL of cold water to the hot filtrate to induce crystallization. Allow the solution to cool slowly to form crystals of 2-iodobenzoic acid.

[3]

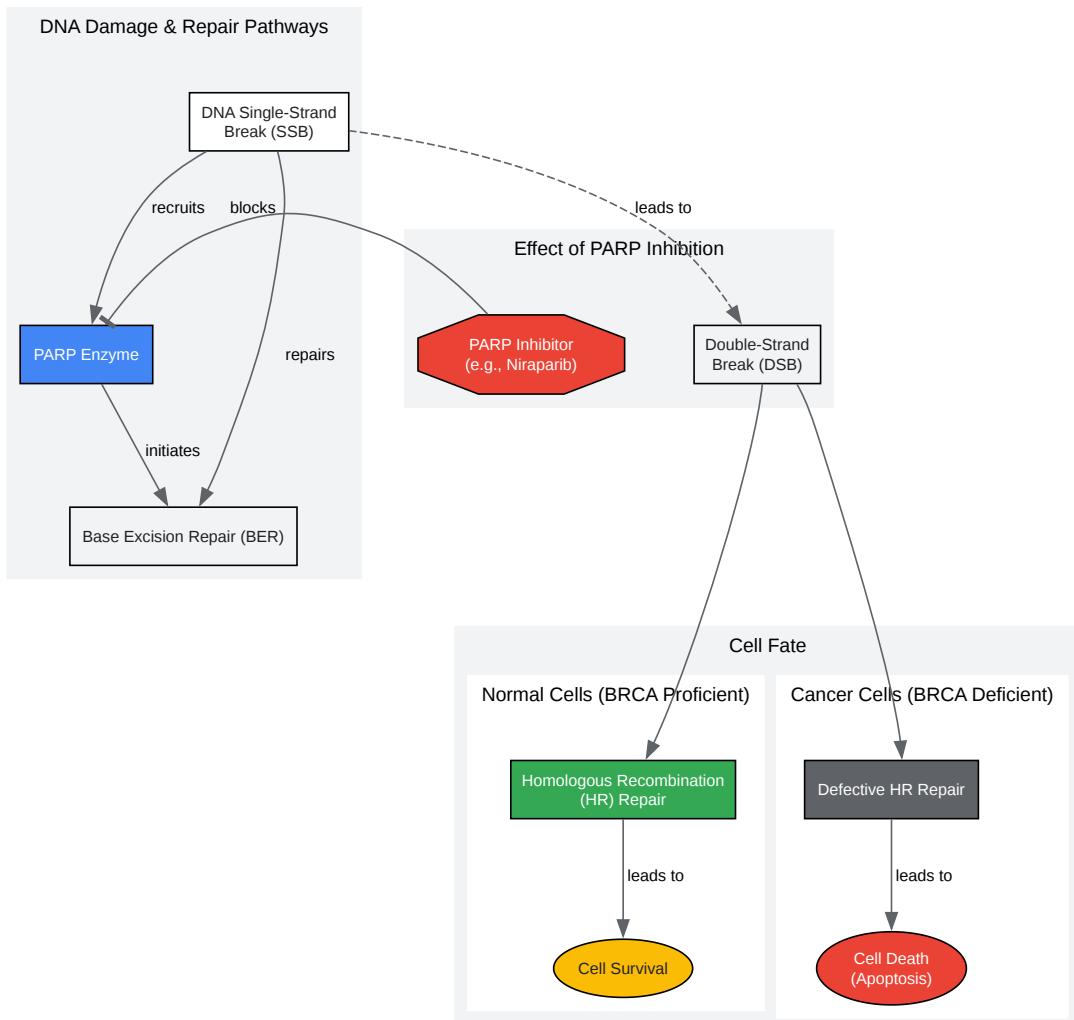
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an iodobenzoic acid from an aminobenzoic acid via the Sandmeyer reaction.



Mechanism of PARP Inhibitor Synthetic Lethality

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. planetachimica.it [planetachimica.it]
- 3. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-6-iodobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281226#2-amino-6-iodobenzoic-acid-cas-number\]](https://www.benchchem.com/product/b1281226#2-amino-6-iodobenzoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com